

independent verification of 6-APDB hydrochloride's pharmacological targets

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Compound of Interest				
Compound Name:	6-APDB hydrochloride			
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An Independent Verification of **6-APDB Hydrochloride**'s Pharmacological Targets: A Comparative Guide for Researchers

This guide provides an objective comparison of the pharmacological targets of **6-APDB hydrochloride**, a synthetic entactogen of the benzofuran class. For a comprehensive understanding, its pharmacological profile is compared with its close structural analogs, 6-APB and 3,4-methylenedioxyamphetamine (MDA), as well as the well-characterized entactogen, 3,4-methylenedioxymethamphetamine (MDMA). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to 6-APDB and Analogs

6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a derivative of MDA where the methylenedioxy ring has been replaced by a dihydrobenzofuran ring.[1] It is structurally related to 6-APB, which possesses an unsaturated benzofuran ring.[2] These compounds are known to interact with monoamine systems in the brain, primarily as releasing agents and reuptake inhibitors of serotonin, dopamine, and norepinephrine.[3][4][5] Their activity at serotonin receptors also contributes to their distinct psychoactive effects.[4][6]

Comparative Pharmacological Data



The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50 for reuptake inhibition and EC50 for monoamine release) of 6-APDB, 6-APB, MDA, and MDMA at key pharmacological targets.

Monoamine Transporter Binding Affinities and Reuptake

Inhibition

Compoun d	SERT Ki (nM)	DAT Ki (nM)	NET Ki (nM)	SERT IC50 (nM)	DAT IC50 (nM)	NET IC50 (nM)
6-APDB	-	-	-	322[1]	1,997[1]	980[1]
6-APB	2,698[2]	150[2]	117[2]	930[2]	3,300[2]	190[2]
MDA	-	-	-	-	-	-
MDMA (Senantiomer	-	-	-	SERT/DAT ratio of 10 to 1[3]	-	-

Note: Ki values for 6-APDB and MDA at monoamine transporters were not readily available in the searched literature. IC50 values represent the concentration of the compound that inhibits 50% of radioligand binding or neurotransmitter reuptake.

Monoamine Release Potency

Compound	Serotonin Release EC50 (nM)	Dopamine Release EC50 (nM)	Norepinephrine Release EC50 (nM)
6-APDB	-	-	-
6-APB	36[2][7]	10[2]	14[2]
MDA	-	-	-
MDMA	-	-	-

Note: EC50 values represent the concentration of the compound that elicits 50% of the maximal monoamine release. Data for 6-APDB, MDA, and MDMA were not explicitly found in the format of EC50 values for release in the initial search.



Serotonin Receptor Binding Affinities and Functional

Activity

Compound	5-HT2A Ki (nM)	5-HT2B Ki (nM)	5-HT2C Ki (nM)	5-HT2B EC50 (nM)
6-APDB	-	-	-	-
6-APB	100-fold lower affinity than 5- HT2B[2][8]	3.7[2]	100-fold lower affinity than 5- HT2B[2][8]	140[2]
MDA	Agonist[6]	Agonist[4]	Agonist[4]	-
MDMA (R- enantiomer)	Relatively selective for 5- HT2A[3]	-	-	-

Note: MDA is described as an agonist at these receptors, but specific Ki or EC50 values were not found in the initial search results. 6-APB shows high selectivity for the 5-HT2B receptor.[2] [8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized procedure for determining the binding affinity of a test compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters using membranes from HEK293 cells stably expressing the respective human transporters.[9][10]

Materials:

- HEK293 cells expressing human SERT, DAT, or NET
- Cell membrane preparations from these cells



- Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET)
- Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
- Wash Buffer (e.g., ice-cold Assay Buffer)
- Test compound (e.g., 6-APDB hydrochloride) and reference compounds
- 96-well microplates
- Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI)
- Cell harvester
- Scintillation counter and scintillation cocktail

Procedure:

- Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in a suitable buffer, often containing a cryoprotectant for storage at -80°C. Determine protein concentration using a standard assay (e.g., BCA assay).[11]
- Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and various concentrations of the test compound.
 - Total Binding: Add assay buffer, radioligand, and membrane preparation.
 - Non-specific Binding (NSB): Add a high concentration of a known non-labeled inhibitor,
 radioligand, and membrane preparation.
 - Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.[9]
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.[9][11]



- Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
- Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[9]
- Data Analysis: Calculate specific binding by subtracting the average NSB CPM from the total binding CPM. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

In Vitro Monoamine Release Assay

This protocol describes a method to measure the release of endogenous monoamines from acute brain slices.[12][13]

Materials:

- Rat brain tissue (e.g., prefrontal cortex, striatum)
- Tissue slicer or vibratome
- Oxygenated physiological buffer (e.g., Krebs-Henseleit buffer)
- Test compound (e.g., 6-APDB hydrochloride) and reference compounds (e.g., amphetamine)
- · 48-well plate with tissue holders
- High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
- MTT assay reagents for viability testing

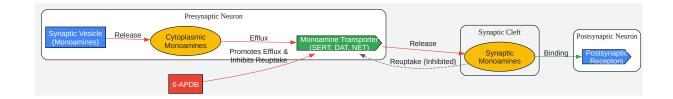


Procedure:

- Brain Slice Preparation: Acutely prepare brain slices (e.g., 300-400 μm thick) from the region of interest using a vibratome in ice-cold, oxygenated buffer.
- Incubation and Treatment:
 - Place individual brain slices in tissue holders within a 48-well plate containing oxygenated buffer.
 - Perform a pre-incubation step to stabilize the tissue.
 - Replace the buffer with a solution containing the test compound at various concentrations or a vehicle control. Incubate for a defined period (e.g., 20-30 minutes) at 37°C.[12]
- Sample Collection: After incubation, carefully collect the supernatant (the buffer containing the released monoamines) from each well.
- Monoamine Quantification: Analyze the collected supernatant using an HPLC-ECD system to separate and quantify the concentrations of serotonin, dopamine, and norepinephrine.[13]
- Data Analysis: Calculate the amount of each monoamine released in the presence of the test compound relative to the basal release (vehicle control). Plot the concentration-response curve to determine the EC50 value for release.
- Viability Assay: At the end of the experiment, assess the viability of the brain slices using an MTT assay to ensure that the observed release is not due to tissue damage.[12]

Visualizations Monoamine Transporter Action of 6-APDB



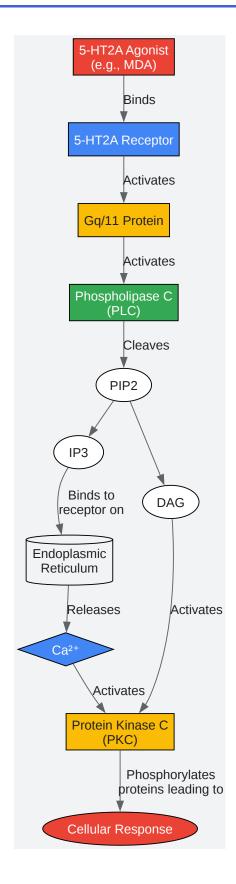


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Caption: Action of 6-APDB at the monoamine transporter.

5-HT2A Receptor Signaling Pathway





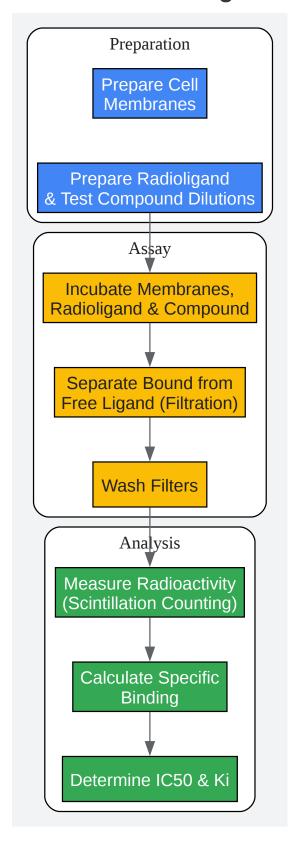
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Caption: Simplified 5-HT2A receptor Gq-coupled signaling cascade.[14]





Experimental Workflow for Radioligand Binding Assay



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Caption: General workflow for a radioligand binding assay.

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